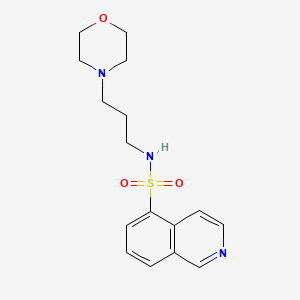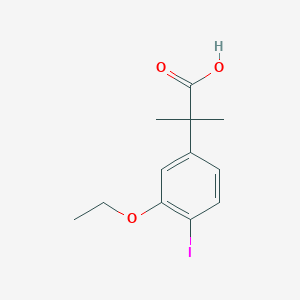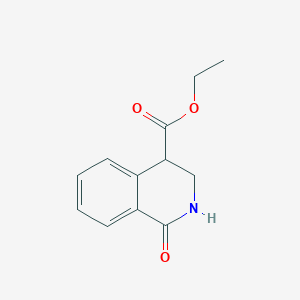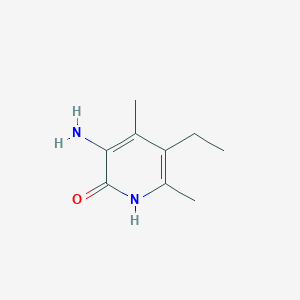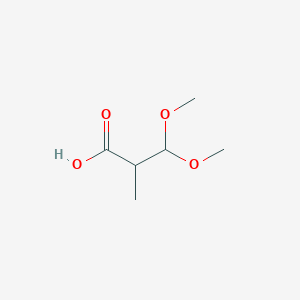
3,3-Dimethoxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring two methoxy groups (-OCH3) attached to the third carbon atom and a methyl group (-CH3) attached to the second carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 2-Methylpropanoic Acid: One common synthetic route involves the methylation of 2-methylpropanoic acid using methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield this compound.
Starting from 2-Methylpropene: Another approach involves the oxidation of 2-methylpropene to form 2-methylpropanoic acid, followed by methylation using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as this compound derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different methoxy-substituted derivatives.
Scientific Research Applications
3,3-Dimethoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand metabolic pathways and enzyme activities.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
3,3-Dimethoxy-2-methylpropanoic acid is similar to other compounds such as 2,3-dihydroxy-2-methylpropanoic acid and methyl 3,3-dimethoxypropionate. its unique structure, with two methoxy groups and a methyl group, gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2,3-Dihydroxy-2-methylpropanoic acid
Methyl 3,3-dimethoxypropionate
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3,3-dimethoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(5(7)8)6(9-2)10-3/h4,6H,1-3H3,(H,7,8) |
InChI Key |
OEFYPYDLUNTURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


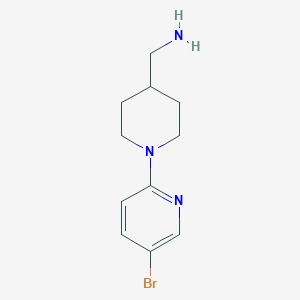
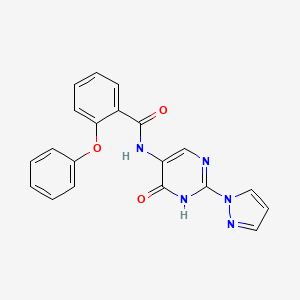


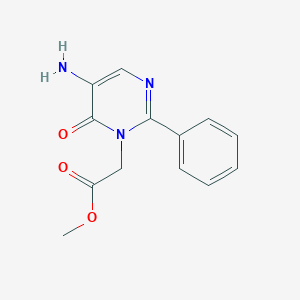
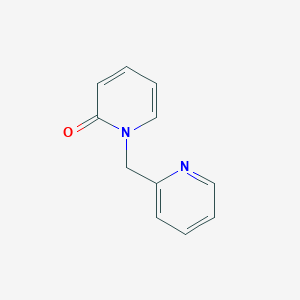
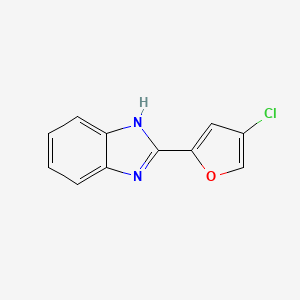
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
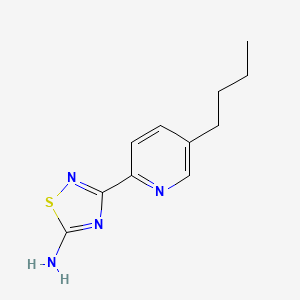
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
